Chemical structure and properties of bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole
Chemical structure and properties of bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole
This guide provides an in-depth technical analysis of 1,5-bis(3-chlorophenyl)-1H-tetrazole .
Editorial Note on Nomenclature: The designation "bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole" technically refers to a tetrazole ring substituted with two 3-chlorophenyl groups. In tetrazole chemistry, the 1,5-disubstituted isomer is the thermodynamically stable product formed via the standard imidoyl chloride (Hassner) or Gem-disubstituted synthetic routes. The 2,5-isomer is possible but requires specific alkylation conditions. This guide focuses on the 1,5-isomer (1,5-diaryl-1H-tetrazole) as the primary structural target relevant to medicinal chemistry (cis-amide bioisosteres) and materials science.
Structural Dynamics, Synthetic Pathways, and Functional Applications
Part 1: Chemical Constitution & Structural Logic
Molecular Identity
The compound consists of a central five-membered 1,2,3,4-tetrazole heterocycle. It is substituted at the N1 and C5 positions by 3-chlorophenyl rings. This specific substitution pattern creates a sterically crowded system where the phenyl rings are twisted relative to the tetrazole plane to minimize steric repulsion, impacting its solubility and packing density.
| Property | Specification |
| IUPAC Name | 1,5-bis(3-chlorophenyl)-1H-tetrazole |
| Molecular Formula | C₁₃H₈Cl₂N₄ |
| Molecular Weight | 291.14 g/mol |
| Core Heterocycle | 1H-1,2,3,4-Tetrazole (6π-electron aromatic system) |
| Substituents | 3-Chlorophenyl (meta-chloro substitution) |
| Electronic Character | Electron-deficient core; Lipophilic periphery |
Isomerism and Tautomerism
While unsubstituted tetrazoles exhibit 1H/2H tautomerism, 1,5-bis(3-chlorophenyl)-1H-tetrazole is "locked." The substituent at N1 prevents proton migration.
-
1,5-Isomer (Target): Synthesized via cyclization of amides/imidoyl chlorides. Mimics the cis-peptide bond configuration (
-geometry). -
2,5-Isomer: Synthesized via alkylation of 5-aryl-tetrazoles. Mimics the trans-peptide bond.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the steric environment of the 1,5-isomer.
Figure 1: Connectivity map of 1,5-bis(3-chlorophenyl)-1H-tetrazole showing the N1-C5 substitution pattern.
Part 2: Synthesis Protocol (Modified Hassner Method)
The most robust route to 1,5-diaryl tetrazoles is the Hassner synthesis , which proceeds through an imidoyl chloride intermediate. This method is preferred over the reaction of ketones with hydrazoic acid (Schmidt reaction) due to higher regioselectivity and safer handling of azide equivalents.
Reaction Logic
-
Amide Formation: Condensation of 3-chlorobenzoyl chloride and 3-chloroaniline.
-
Activation: Conversion of the secondary amide to an imidoyl chloride using Phosphorus Pentachloride (
). This activates the carbonyl carbon for nucleophilic attack. -
Cyclization: Nucleophilic attack by Azide ion (
) followed by electrocyclic ring closure.
Step-by-Step Methodology
Phase A: Precursor Synthesis (The Amide)
-
Reagents: 3-Chlorobenzoyl chloride (1.0 eq), 3-Chloroaniline (1.0 eq), Triethylamine (1.1 eq), DCM (Solvent).
-
Protocol:
-
Dissolve 3-chloroaniline in dry Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (Et3N) as an HCl scavenger.
-
Dropwise add 3-Chlorobenzoyl chloride.
-
Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over
.[1] -
Result: N-(3-chlorophenyl)-3-chlorobenzamide.
-
Phase B: Tetrazole Cyclization (The Core Reaction)
-
Reagents: Amide (from Phase A),
(1.1 eq), Sodium Azide ( , 3.0 eq), Toluene (anhydrous). -
Critical Safety: This reaction generates transient Hydrazoic Acid (
). Perform in a high-efficiency fume hood behind a blast shield.
| Step | Action | Mechanistic Rationale |
| 1 | Suspend Amide and | Converts non-reactive Amide ( |
| 2 | Remove solvent/volatile | Excess |
| 3 | Redissolve the crude Imidoyl Chloride in dry DMF (Dimethylformamide). | DMF promotes the nucleophilic substitution of the chloride by azide. |
| 4 | Cool to 0°C. Add | Controls the exotherm of the substitution reaction. |
| 5 | Allow to warm to RT, then heat to 100°C for 4-6h. | Promotes the [3+2] electrocyclic ring closure (azido-azomethine cyclization). |
| 6 | Quench: Pour into ice water. Adjust pH to 9-10. | Precipitates the neutral tetrazole product. |
| 7 | Purification: Recrystallize from Ethanol/Water. | Removes unreacted amide and tetrazolate salts. |
Synthetic Pathway Diagram (DOT)
Figure 2: The Hassner synthesis pathway converting the amide precursor to the tetrazole scaffold.
Part 3: Physicochemical Properties & Applications
Property Profile
The 1,5-disubstituted tetrazole ring is non-acidic (unlike 1H-tetrazoles which have a free N-H). It acts as a weak base and a metabolic stabilizer.
| Parameter | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Solid-state handling |
| Melting Point | 140°C - 155°C (Typical for diaryl tetrazoles) | Thermal stability |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | High lipophilicity due to chlorophenyls |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Acetone | Process solvent selection |
| pKa (Conjugate Acid) | ~ -2 to -3 (Protonation at N4) | Very weak base; remains neutral at physiological pH |
| LogP (Predicted) | ~ 4.5 - 5.0 | High membrane permeability; potential solubility issues |
Functional Applications[3]
A. Medicinal Chemistry: Cis-Amide Bioisostere
The 1,5-disubstituted tetrazole ring is a classic bioisostere for the cis-amide bond .
-
Geometry: The distance between the C5-substituent and the N1-substituent mimics the geometry of a cis-peptide bond.
-
Stability: Unlike peptides, the tetrazole ring cannot be hydrolyzed by proteases.
-
Use Case: Peptidomimetics where a fixed "turn" conformation is required in the drug molecule.
B. Materials Science: Ligand Chemistry
The nitrogen atoms at positions 2, 3, and 4 possess lone pairs capable of coordinating with transition metals.
-
Corrosion Inhibition: The compound can form protective films on copper or steel surfaces by coordinating with surface metal ions, preventing oxidation.
-
MOFs (Metal-Organic Frameworks): The rigid angle between the two phenyl rings (dictated by the N1-C5 bond) makes this a useful linker for constructing porous materials with specific topologies.
C. Energetics (Note on Safety)
While tetrazoles are high-nitrogen energetic materials, the presence of two heavy chlorine atoms and two phenyl rings significantly desensitizes the molecule. It is likely stable to friction and impact compared to lower molecular weight tetrazoles, but standard energetic material safety protocols should still be observed during synthesis (DSC analysis recommended).
Part 4: References
-
Hassner, A., et al. "Synthesis of Alkyl and Aryl Tetrazoles from Amides and Phosphorus Pentachloride." Journal of Organic Chemistry, vol. 32, no. 2, 1967, pp. 540–549.
-
Butler, R. N. "Tetrazoles." Comprehensive Heterocyclic Chemistry II, vol. 4, 1996, pp. 621–678.
-
Herr, R. J. "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications." Bioorganic & Medicinal Chemistry, vol. 10, no. 11, 2002, pp. 3379–3393.
-
Myznikov, L. V., et al. "Coordination compounds of transition metals with tetrazole derivatives." Russian Journal of Coordination Chemistry, vol. 35, 2009, pp. 161–167.
